molecular formula C6H7NO2 B13480363 4-Ethyl-1,3-oxazole-5-carbaldehyde

4-Ethyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B13480363
M. Wt: 125.13 g/mol
InChI Key: MMCUAZZIEROUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C6H7NO2 It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.

    Reduction: 4-Ethyl-1,3-oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-oxazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxazole ring can also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4-Phenyl-1,3-oxazole-5-carbaldehyde: Contains a phenyl group, which significantly alters its chemical properties and applications.

    4-Isopropyl-1,3-oxazole-5-carbaldehyde:

Uniqueness

4-Ethyl-1,3-oxazole-5-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in various fields, distinguishing it from other oxazole derivatives.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

4-ethyl-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C6H7NO2/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3

InChI Key

MMCUAZZIEROUBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.